QS11

描述

QS11 is a synthetic small-molecule compound (CAS: 944328-88-5) with diverse biological activities. It primarily functions as an inhibitor of ARFGAP1 (ADP-ribosylation factor GTPase-activating protein 1), enhancing ARF6-GTP levels to regulate intracellular trafficking and signaling pathways such as Wnt/β-catenin . Key applications include:

- Wnt/β-catenin pathway modulation: Synergizes with Wnt3a to activate β-catenin-dependent transcription, influencing embryonic development and cancer cell behavior .

- β1-integrin trafficking: Inhibits β1-integrin endocytosis by disrupting Arf6 GTP/GDP cycling, mimicking AMPK activation effects .

- Cardiac differentiation: Enhances cardiomyocyte yields when combined with ascorbic acid (AA) in pluripotent stem cell models .

- Anticonvulsant activity: Demonstrates efficacy in seizure models with favorable pharmacokinetics (e.g., Cmax: 0.315 µg/mL, T1/2: 6.28 h) .

This compound is soluble in DMSO and ethanol (>98% purity) and is widely used in cancer, neuroscience, and regenerative medicine research .

准备方法

Core Synthesis and Initial Functionalization

QS-11’s synthesis begins with the construction of a purine core, followed by selective substitutions at the C2, C6, and N9 positions. The core structure is synthesized via a multi-step process involving protection/deprotection strategies and nucleophilic substitutions.

Purine Core Construction

The purine core is synthesized using 2,6-dichloropurine as the starting material. Key steps include:

-

Protection of the N9 position : The N9 position is protected as a tetrahydropyran (THP) ether to prevent unwanted reactions during subsequent modifications .

-

Substitution at C2 and C6 : Chlorides at C2 and C6 are replaced with S(−)-2-amino-3-phenylpropanol (C6) and 5-indanol (C2) under nucleophilic aromatic substitution conditions .

Deprotection and Final Functionalization

After substitutions, the THP protecting group is removed via acidic hydrolysis. The resulting intermediate undergoes a Mitsunobu reaction with various alcohols to introduce substituents at the N9 position .

Strategic Substitution Strategies

QS-11’s activity is modulated by substitutions at the C2, C6, and N9 positions. Systematic SAR studies reveal critical insights into how these modifications impact ARFGAP1 inhibition and Wnt synergy.

N9 Position Modifications

The N9 position is pivotal for ARFGAP1 inhibition. Modifications include:

-

Biphenyl derivatives : Introduction of biphenyl groups via click chemistry enhances ARFGAP1 inhibition (e.g., This compound-NC ) .

-

Spacer optimization : A methylene spacer between the purine core and biphenyl group maximizes potency, while shorter or bulkier spacers reduce activity .

| Compound | N9 Substitution | ARFGAP1 Inhibition (10 µM) | Wnt Synergy (EC₅₀) |

|---|---|---|---|

| This compound | Biphenyl | 67% | 0.5 µM |

| This compound-NC | No substitution | 0% | No activity |

| 3c | No spacer | 20% | 20 µM |

| 3e | Methyl spacer | 15% | 25 µM |

Data compiled from enzymatic assays and TOPFlash reporter studies .

C2 and C6 Substitutions

Substitutions at C2 (indanol) and C6 (phenylpropanol) are essential for maintaining the purine’s planar structure, which is critical for ARFGAP1 binding. Modifications to these positions typically reduce activity, as seen in analogs 3f (biphenyl variants) and 3g (ether-linked biphenyl) .

Optimization via Click Chemistry

Click chemistry enables rapid diversification of QS-11 analogs through copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This method is employed to introduce azide-functionalized substituents at the N9 position, allowing for high-throughput screening of QS-11 derivatives .

Reaction Conditions

-

Catalyst : Cu(I) or Cu(II) salts (e.g., CuSO₄).

-

Solvent : DMF or aqueous solutions.

SAR Insights from Click Chemistry

Analog 8(2,q) (biphenyl with fluorine substituents) showed enhanced ARFGAP1 inhibition (EC₅₀ = 1.1 µM) and Wnt synergy (EC₅₀ = 0.65 µM), highlighting the importance of electronic and steric factors .

Comparative Analysis of Key Derivatives

The table below highlights QS-11 analogs with distinct pharmacological profiles:

| Analog | C2 Substitution | C6 Substitution | N9 Substitution | ARFGAP1 EC₅₀ (µM) | Wnt EC₅₀ (µM) |

|---|---|---|---|---|---|

| This compound | 5-Indanol | Phenylpropanol | Biphenyl | 1.5 | 0.5 |

| 3c | 5-Indanol | Phenylpropanol | No spacer | >100 | 20 |

| 3e | 5-Indanol | Phenylpropanol | Methyl spacer | >100 | 25 |

| 8(2,q) | 5-Indanol | Phenylpropanol | Fluoro-biphenyl | 1.1 | 0.65 |

化学反应分析

Types of Reactions

QS11 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: this compound can undergo substitution reactions, particularly at the purine core and phenyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .

科学研究应用

Cancer Research

QS11 has been explored for its potential in cancer therapies, particularly in breast and colorectal cancers. The compound's ability to activate the Wnt/β-catenin pathway can influence tumor growth and metastasis. Studies have shown that this compound enhances β-catenin-mediated gene transcription, which is essential for cancer cell invasion .

Case Study: Invasive Breast Cancer

- Objective : Investigate the role of this compound in modulating Wnt signaling in breast cancer cells.

- Findings : this compound treatment resulted in increased β-catenin activity and promoted cell invasion in vitro, suggesting its potential as a therapeutic agent against invasive breast cancer.

Developmental Biology

In developmental biology, this compound has been used to study its effects on cell differentiation processes. For instance, it has been shown to promote hair cell regeneration in mouse utricles by co-regulating Notch and Wnt pathways without causing cell loss .

Case Study: Hair Cell Regeneration

- Objective : Assess the impact of this compound on hair cell generation in cultured mouse utricles.

- Findings : Co-treatment with this compound and DAPT led to a significant increase in hair cell numbers compared to controls, indicating its potential role in regenerative medicine.

Cardiac Differentiation

Research has demonstrated that this compound can influence cardiac differentiation from pluripotent stem cells (PSCs). The compound enhances mitochondrial function and metabolic activity during differentiation processes, which is critical for developing cardiac tissues .

Case Study: Cardiac Differentiation

- Objective : Evaluate the effect of this compound on cardiac differentiation in murine PSC lines.

- Findings : this compound treatment significantly increased mitochondrial mass and membrane potential in differentiated cells, highlighting its utility in cardiac tissue engineering.

Table 1: Summary of this compound's Effects on Various Biological Processes

Table 2: Structure-Activity Relationship (SAR) of this compound Derivatives

| Compound | ARFGAP1 Inhibition (%) at 10 µM | Solubility (mg/mL) | Remarks |

|---|---|---|---|

| This compound | 67 | 15 | Potent ARFGAP inhibitor |

| This compound-NC | 0 | 5 | No activity observed |

| Modified Derivative A | 90 | 20 | Improved potency |

| Modified Derivative B | 50 | 10 | Moderate activity |

作用机制

QS11 exerts its effects by inhibiting ARFGAP1, which modulates ARF-GTP levels. This inhibition leads to the upregulation of β-catenin nuclear translocation through the Wnt/β-catenin signaling pathway. The molecular targets of this compound include ARFGAP1 and components of the Wnt/β-catenin signaling pathway .

相似化合物的比较

Structural Comparison

Key Insights :

- This compound’s purine backbone and indan-5-yloxy group enable selective binding to ARFGAP1, distinguishing it from pyrimidine-based NAV-2729 .

- A-769662’s thienopyridinone structure targets AMPK directly, unlike this compound’s indirect modulation via Arf6 .

Functional Comparison

Key Insights :

- This compound and NAV-2729 both regulate ARF6 but via opposing mechanisms: this compound increases ARF6-GTP (by inhibiting GAPs), while NAV-2729 decreases it .

- A-769662 and this compound both reduce β1-integrin endocytosis, but A-769662 requires AMPK activation, whereas this compound acts downstream .

Key Insights :

- This compound’s broad efficacy in both neurological (anticonvulsant) and developmental (cardiac) models highlights its versatility .

Key Insights :

- This compound’s longer half-life compared to A-769662 supports sustained effects in vivo .

生物活性

QS11 is a small molecule identified as a potent modulator of the Wnt/β-catenin signaling pathway. It primarily functions by inhibiting the GTPase-activating protein of ADP-ribosylation factor 1 (ARFGAP1) and has garnered attention for its potential therapeutic applications, particularly in oncology and regenerative medicine.

This compound enhances Wnt/β-catenin signaling by inhibiting ARFGAP1, which is crucial for regulating ARF-GTP levels. This modulation leads to increased nuclear translocation of β-catenin, a key transcription factor involved in cell proliferation and differentiation. In cellular assays, this compound has demonstrated significant activity:

- EC50 : 0.5 μM with minimal cytotoxicity towards HEK293 and human primary fibroblast cells.

- Activation : Increases Super(8X)TOPFlash reporter activity 200-fold in the presence of Wnt-3a conditioned media, compared to a 40-fold increase with Wnt-3a alone .

In Vitro Studies

In vitro studies have shown that this compound effectively reduces the migration of metastatic human breast cancer cells, indicating its potential as an anti-metastatic agent. The compound's ability to influence cell behavior highlights its significance in cancer research and therapy .

Structure-Activity Relationship (SAR)

Recent SAR studies have explored various analogs of this compound to identify structural features that enhance its biological activity. These studies confirmed that this compound directly inhibits ARFGAP1 enzymatic activity and suggested the presence of additional cellular targets contributing to its effects on Wnt signaling .

Data Table: Biological Activity of this compound

| Parameter | Value |

|---|---|

| Target | ARFGAP1 |

| EC50 | 0.5 μM |

| Reporter Activation (Wnt-3a) | 200-fold increase |

| Cytotoxicity | Low |

| Effect on Breast Cancer Cells | Reduced migration |

Case Study 1: this compound in Cancer Research

A study investigated the effects of this compound on breast cancer cell lines, focusing on its role in inhibiting cell migration and promoting apoptosis. The results indicated that treatment with this compound led to significant reductions in metastatic potential, suggesting its utility as a therapeutic agent in managing breast cancer metastasis.

Case Study 2: this compound and Regenerative Medicine

Another case study explored the application of this compound in stem cell biology, particularly regarding its influence on stem cell proliferation and differentiation through Wnt signaling modulation. The findings revealed that this compound could enhance the regenerative capabilities of stem cells, paving the way for potential applications in tissue engineering and regenerative therapies.

Research Findings

Research has consistently shown that this compound plays a crucial role in modulating key signaling pathways involved in cellular processes such as proliferation, differentiation, and migration. Its inhibition of ARFGAP1 not only affects Wnt signaling but may also have broader implications for understanding cellular trafficking mechanisms.

Summary of Key Findings

- Inhibition of ARFGAP1 : Directly correlates with enhanced Wnt/β-catenin signaling.

- Potential Anti-Cancer Properties : Significant reduction in metastatic behaviors observed in vitro.

- Applications in Regenerative Medicine : Promotes stem cell proliferation and differentiation.

常见问题

Q. What is the primary mechanism by which QS11 activates the Wnt/β-catenin signaling pathway?

Answer: this compound binds to ARFGAP1, inhibiting its GTPase-activating function, which stabilizes ARF6 and ARF1 in their GTP-bound states. This activation of ARF proteins promotes vesicular trafficking and enhances β-catenin accumulation, thereby potentiating Wnt/β-catenin signaling. Experimental validation includes Western blotting for β-catenin levels and GTPase activity assays using ARF6/ARF1 pull-downs .

Q. How can researchers design experiments to study synergistic effects of this compound with other signaling modulators (e.g., DAPT or SHH)?

Answer:

- Step 1: Identify complementary pathways (e.g., Notch inhibition via DAPT or SHH pathway activation).

- Step 2: Use dose-response matrices to test combinatorial concentrations (e.g., 0–50 µM this compound with 1–10 µM DAPT).

- Step 3: Employ RNA-Seq to profile differential gene expression and pathway enrichment analysis (e.g., Hippo, Wnt, TGF-β). Validate findings with qRT-PCR for key genes like Atoh1 or β-catenin .

Q. What methodological considerations are critical for optimizing this compound concentrations in in vitro studies?

Answer:

- Variable Control: Monitor cell viability (MTT assays) to rule out cytotoxicity at high doses.

- Temporal Dynamics: Time-course experiments (e.g., 6–48 hours) to assess ARF6-GTP/ARF1-GTP activation peaks.

- Cell-Specific Responses: Test multiple cell lines (e.g., HEK293 vs. HeLa) due to variability in ARFGAP1 expression .

Q. How should contradictory data on this compound's effects (e.g., ARF activation vs. off-target outcomes) be analyzed?

Answer:

- Triangulation: Cross-validate results using orthogonal methods (e.g., CRISPR knockouts of ARFGAP1 to confirm specificity).

- Data Normalization: Use housekeeping proteins (e.g., γ-tubulin) for Western blot quantification and adjust for batch effects.

- Contextual Factors: Account for cell type, culture conditions, and reagent purity (e.g., this compound-NC as a negative control) .

Q. What advanced techniques are recommended for validating this compound's impact on downstream signaling pathways?

Answer:

- Pathway-Specific Reporters: Use luciferase-based Wnt/β-catenin reporters (e.g., TOPFlash) for real-time activity monitoring.

- Phosphoproteomics: Identify phosphorylation changes in ARF effectors via mass spectrometry.

- Spatial Localization: Immunofluorescence to track β-catenin nuclear translocation post-QS11 treatment .

Q. How can researchers address discrepancies in reported gene expression profiles following this compound treatment?

Answer:

- Meta-Analysis: Aggregate RNA-Seq datasets from public repositories (e.g., GEO) to identify consensus DEGs (differentially expressed genes).

- Functional Clustering: Use GO and KEGG enrichment tools to highlight pathway-level consistency despite gene-level variability.

- Experimental Replication: Repeat studies under standardized conditions (e.g., serum-free media to minimize confounding factors) .

Q. What strategies ensure rigorous investigation of this compound in combination therapies?

Answer:

- Pharmacodynamic Modeling: Establish time- and dose-dependent interactions using Chou-Talalay synergy scores.

- In Vivo Validation: Test combinations in zebrafish or murine models with Wnt-driven phenotypes (e.g., tail regeneration).

- Single-Cell Sequencing: Resolve heterogeneity in cellular responses to combinatorial treatments .

Q. What ethical and practical guidelines apply to this compound use in preclinical research?

Answer:

- Ethical Compliance: Adhere to institutional animal care protocols (IACUC) for in vivo studies.

- Data Transparency: Publish negative results (e.g., lack of synergy in certain contexts) to avoid publication bias.

- Reagent Validation: Source this compound from accredited suppliers (≥98% purity) and verify activity via GTPase assays .

Q. How can researchers differentiate between direct and indirect effects of this compound on Wnt signaling?

Answer:

- Kinetic Studies: Compare early (1–2 hours) vs. late (24+ hours) effects on β-catenin levels.

- Rescue Experiments: Re-introduce ARFGAP1 via overexpression to reverse this compound's effects.

- Inhibitor Panels: Co-treat with Wnt pathway inhibitors (e.g., XAV939) to isolate ARF-specific mechanisms .

Q. What are the best practices for integrating this compound findings into broader mechanistic models?

Answer:

- Systems Biology: Construct interaction networks (e.g., Cytoscape) linking ARF activation to Wnt/β-catenin effectors.

- Cross-Disciplinary Collaboration: Partner with structural biologists to resolve this compound-ARFGAP1 binding dynamics.

- Pre-Registration: Document hypotheses and analysis plans on platforms like Open Science Framework to enhance reproducibility .

属性

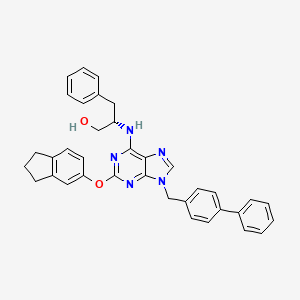

IUPAC Name |

(2S)-2-[[2-(2,3-dihydro-1H-inden-5-yloxy)-9-[(4-phenylphenyl)methyl]purin-6-yl]amino]-3-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H33N5O2/c42-23-31(20-25-8-3-1-4-9-25)38-34-33-35(40-36(39-34)43-32-19-18-28-12-7-13-30(28)21-32)41(24-37-33)22-26-14-16-29(17-15-26)27-10-5-2-6-11-27/h1-6,8-11,14-19,21,24,31,42H,7,12-13,20,22-23H2,(H,38,39,40)/t31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOKZLKDGUQWMSX-HKBQPEDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)OC3=NC(=C4C(=N3)N(C=N4)CC5=CC=C(C=C5)C6=CC=CC=C6)NC(CC7=CC=CC=C7)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C1)C=C(C=C2)OC3=NC(=C4C(=N3)N(C=N4)CC5=CC=C(C=C5)C6=CC=CC=C6)N[C@@H](CC7=CC=CC=C7)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H33N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90655225 | |

| Record name | (2S)-2-({9-[([1,1'-Biphenyl]-4-yl)methyl]-2-[(2,3-dihydro-1H-inden-5-yl)oxy]-9H-purin-6-yl}amino)-3-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

567.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944328-88-5 | |

| Record name | (2S)-2-({9-[([1,1'-Biphenyl]-4-yl)methyl]-2-[(2,3-dihydro-1H-inden-5-yl)oxy]-9H-purin-6-yl}amino)-3-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。